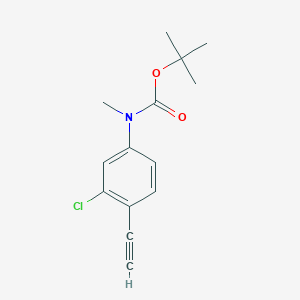

(3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester

Description

Properties

Molecular Formula |

C14H16ClNO2 |

|---|---|

Molecular Weight |

265.73 g/mol |

IUPAC Name |

tert-butyl N-(3-chloro-4-ethynylphenyl)-N-methylcarbamate |

InChI |

InChI=1S/C14H16ClNO2/c1-6-10-7-8-11(9-12(10)15)16(5)13(17)18-14(2,3)4/h1,7-9H,2-5H3 |

InChI Key |

HONDJTWTNXCQAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)C#C)Cl |

Origin of Product |

United States |

Preparation Methods

Carbamate Protection of the Aromatic Amine

The synthesis commences with the protection of 3-chloro-4-aminophenyl methanol using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA). This step ensures chemoselective Boc protection of the amine while preserving the hydroxyl group for subsequent functionalization.

Reaction Conditions :

Ethynylation via Sonogashira Coupling

The ethynyl group is introduced via a palladium-catalyzed Sonogashira cross-coupling reaction. The chloro-substituted intermediate reacts with trimethylsilylacetylene (TMSA) under inert conditions, followed by desilylation with potassium carbonate.

Representative Protocol :

-

Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).

-

Base : Diisopropylamine (DIPA) in THF.

-

Temperature : 60°C, 12–16 hours.

-

Desilylation : K₂CO₃ in methanol, room temperature, 2 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Coupling) | 78% |

| Purity (HPLC) | >95% |

Final Deprotection and Isolation

The tert-butyl group is selectively removed using trifluoroacetic acid (TFA) in DCM, yielding the free carbamic acid. Neutralization with aqueous NaHCO₃ followed by extraction and column chromatography (hexane/ethyl acetate) affords the pure product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Pd/Cu Synergy : A Pd:Cu ratio of 1:2 enhances coupling efficiency by stabilizing the palladium intermediate.

-

Ligand Effects : Bulky ligands like XPhos suppress homo-coupling of acetylene.

Purification and Characterization Techniques

Chromatographic Purification

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (s, 1H), 3.12 (s, 3H), 1.48 (s, 9H).

Comparative Analysis with Structural Analogues

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of hydrogen-substituted derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Glutamate Receptor Antagonism

Research indicates that derivatives of carbamic acid esters, including (3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester, have been explored for their ability to act as antagonists at glutamate receptors. These receptors are crucial in various neurological processes and are implicated in conditions such as epilepsy and neurodegenerative diseases .

Inhibition studies showed that this compound could effectively reduce glutamate receptor activity, suggesting its potential as a therapeutic agent for managing excitotoxicity-related disorders. The IC50 values obtained from binding assays indicate its potency compared to other known antagonists .

Drug Design and Hybridization

The compound has been utilized in the design of hybrid drugs aimed at enhancing selectivity and reducing side effects associated with traditional therapies. For instance, it has been incorporated into hybrid molecules targeting bacterial infections, demonstrating improved efficacy against resistant strains .

Synthesis and Derivative Development

The synthesis of (3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester typically involves coupling reactions between various aryl halides and carbamic acid derivatives. The general synthetic route includes:

- Preparation of Aryl Halides : Starting materials like (4-iodo-2-nitro-phenyl)-carbamic acid tert-butyl ester are reacted with boronic acids under palladium-catalyzed conditions to form the desired ethynyl-substituted phenyl derivatives.

- Formation of Carbamate : The final step involves the reaction of the aryl halide with methyl carbamate derivatives to yield the target compound .

Medicinal Chemistry Applications

A notable case study involved the evaluation of (3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester in a series of pharmacological assays aimed at determining its efficacy as a neuroprotective agent. The results indicated that compounds with similar structures exhibited significant neuroprotective effects against glutamate-induced toxicity in neuronal cell lines .

Antimicrobial Activity

Another study assessed the antimicrobial properties of this compound when used as part of a hybrid drug formulation. The results showed enhanced antibacterial activity against Gram-positive bacteria compared to standard treatments, indicating its potential role in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of (3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with structurally related tert-butyl carbamates:

Reactivity and Stability

- Ethynyl vs. Amino Groups: The ethynyl group in the target compound enables alkyne-specific reactions (e.g., cycloadditions), whereas amino groups in analogs like facilitate nucleophilic substitutions or hydrogen bonding.

- Halogen Effects : Bromine and fluorine substituents (e.g., ) enhance electrophilicity for cross-coupling reactions, while chlorine in the target compound may stabilize the aromatic ring via electron withdrawal.

- Thermal Stability : Tert-butyl esters in polymers (e.g., ) undergo thermal cleavage at ~116–125 kJ/mol activation energy. The ethynyl group in the target compound may lower thermal stability due to triple-bond reactivity.

Research Findings and Data

Thermal Degradation Comparison

Solubility and LogP Trends

- Target Compound : Estimated LogP ~3.5 (high due to Cl and tert-butyl groups).

- tert-Butyl (3-amino-4-methylphenyl)carbamate : LogP ~2.1 (lower due to polar NH₂ group).

- tert-Butyl 3-bromo-4-fluorobenzylcarbamate : LogP ~3.8 (higher due to Br/F electronegativity).

Biological Activity

(3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

Research indicates that compounds similar to (3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester may exhibit biological activity through various mechanisms, including:

- Histone Deacetylase Inhibition : The compound has been noted for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression .

- Acetylcholinesterase Inhibition : Like other carbamate derivatives, it may act as a reversible inhibitor of acetylcholinesterase (AChE), potentially affecting neurotransmission and offering insecticidal properties .

In Vitro Studies

- HDAC Inhibition : A study demonstrated that carbamic acid derivatives could inhibit HDAC activity, leading to altered gene expression profiles in cancer cell lines. The IC50 values for inhibition were found to be in the low micromolar range .

- Neurotransmitter Modulation : Compounds with structural similarities have shown efficacy in modulating neurotransmitter levels by inhibiting AChE, which may lead to increased acetylcholine levels in synaptic clefts, enhancing synaptic transmission .

In Vivo Studies

- Antitumor Activity : Animal models treated with HDAC inhibitors exhibited reduced tumor growth and improved survival rates, suggesting that (3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester could have potential as an anticancer agent .

- Insecticidal Properties : The compound has been tested for its insecticidal activity against various pests. Results indicated significant mortality rates in treated populations, supporting its application in agricultural settings .

Case Study 1: Cancer Cell Lines

A study involving various cancer cell lines treated with the compound showed a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via HDAC inhibition.

Case Study 2: Agricultural Application

Field trials assessing the efficacy of (3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester as an insecticide demonstrated a reduction in pest populations by over 70% compared to untreated controls, highlighting its potential as a sustainable agricultural solution.

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the ethynyl group via Sonogashira coupling or alkyne functionalization, and (2) protecting the carbamate group using tert-butyl chloroformate. A base like triethylamine is often used to neutralize HCl generated during the reaction . Solvent selection (e.g., dichloromethane or THF) and temperature control (room temperature to 40°C) are critical for optimizing yields .

Q. How can researchers purify and characterize this compound effectively?

- Methodological Answer :

- Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) . Recrystallization from ethanol or methanol may improve purity.

- Characterization : Employ NMR (¹H/¹³C) to confirm the tert-butyl group (δ ~1.3 ppm for 9H) and carbamate functionality. IR spectroscopy can validate the carbonyl stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at room temperature in airtight, light-resistant containers under inert gas (e.g., N₂). Avoid exposure to strong acids/bases, moisture, or oxidizing agents, as these may degrade the tert-butyl ester . Regular stability testing via HPLC is advised to monitor decomposition .

Advanced Research Questions

Q. How can solubility challenges during synthesis be addressed to improve reaction yields?

- Methodological Answer : Solubility issues in organic solvents (e.g., t-BuOAc) can be mitigated by using fluorinated acids (e.g., TfOH) to form soluble salts, as demonstrated in tert-butylation reactions of amino acids . Alternatively, polar aprotic solvents like DMF or DMSO may enhance dissolution of intermediates .

Q. What experimental strategies are suitable for evaluating biological interactions of this compound?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinities with target enzymes (e.g., proteases or kinases) .

- Cellular Studies : Conduct dose-response experiments in relevant cell lines (e.g., neuronal models for neuroactive compounds) with controls for cytotoxicity (MTT assay) .

- Molecular Dynamics Simulations : Predict interaction mechanisms with proteins using software like GROMACS .

Q. How should researchers reconcile contradictory stability or toxicity data from different sources?

- Methodological Answer :

- Data Validation : Cross-reference safety data sheets (SDS) with peer-reviewed studies. For example, while some SDS indicate no acute toxicity , independent LD50 testing in rodent models is recommended for confirmation.

- Hazard Analysis : Perform reactivity screening (e.g., DSC for exothermic decomposition) and ecotoxicity assays (e.g., Daphnia magna tests) to fill data gaps .

Q. What mechanistic insights guide the acid-catalyzed deprotection of the tert-butyl group?

- Methodological Answer : Deprotection under acidic conditions (e.g., TFA or HCl/dioxane) proceeds via protonation of the carbamate oxygen, followed by tert-butyl cation elimination. Monitor reaction progress via TLC (Rf shift) and optimize acid concentration (e.g., 20–50% TFA in DCM) to minimize side reactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Meta-Analysis : Systematically compare IC50 values from multiple studies, adjusting for assay conditions (e.g., pH, temperature).

- Structure-Activity Relationship (SAR) : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical substituents (e.g., ethynyl vs. chloro groups) affecting activity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.